molecular formula C13H19N5O2 B2468332 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 2034537-68-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2468332
CAS No.: 2034537-68-1
M. Wt: 277.328
InChI Key: HJYUSORRULJTSE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole intermediates. One common method involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine. The final step involves the reaction of this intermediate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1H-pyrazole-3-carboxamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the imidazole and pyrazole rings, which allows for distinct interactions with biological targets. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-11-9-12(16-17(11)2)13(19)15-4-7-20-8-6-18-5-3-14-10-18/h3,5,9-10H,4,6-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYUSORRULJTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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